3-Ethyloxolane-2,5-dione

Descripción general

Descripción

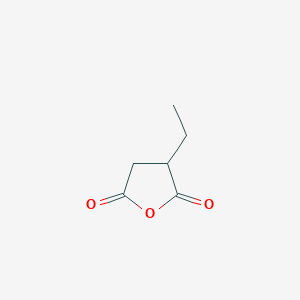

3-Ethyloxolane-2,5-dione, also known as ethylsuccinic anhydride, is a heterocyclic organic compound with the molecular formula C₆H₈O₃. It is a derivative of oxolane-2,5-dione, where an ethyl group is attached to the third carbon of the oxolane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Ethyloxolane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of ethylsuccinic acid. The reaction typically requires a dehydrating agent, such as acetic anhydride, to facilitate the formation of the anhydride ring. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyloxolane-2,5-dione undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form ethylsuccinic acid.

Reduction: Reduction reactions can convert the anhydride to the corresponding diol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Hydrolysis: Typically performed using water or aqueous acids under mild heating.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Hydrolysis: Ethylsuccinic acid.

Reduction: Ethylsuccinic diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Ethyloxolane-2,5-dione has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: Used in the preparation of polymers and copolymers with specific properties.

Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mecanismo De Acción

The mechanism of action of 3-ethyloxolane-2,5-dione involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, or other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparación Con Compuestos Similares

Similar Compounds

Oxolane-2,5-dione: The parent compound without the ethyl group.

Succinic Anhydride: A similar anhydride with a simpler structure.

Glutaric Anhydride: Another related compound with a five-membered ring.

Uniqueness

3-Ethyloxolane-2,5-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and materials science .

Actividad Biológica

3-Ethyloxolane-2,5-dione, also known as 3-ethylfuran-2,5-dione, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclic structure, which includes a furan ring with two carbonyl groups. Its molecular formula is , and it has been identified as a derivative of furan diones. The compound's structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of mycobacteria .

| Compound | Target | Activity |

|---|---|---|

| This compound | InhA | Inhibition of M. tuberculosis growth |

| Derivative A | Mycobacterium smegmatis | Antimicrobial activity |

Anticancer Activity

The anticancer potential of this compound has also been explored. A study on related compounds showed that certain derivatives exhibited notable inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) . The mechanism appears to involve modulation of cell cycle regulation and apoptosis pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Modulation of Signaling Pathways : It influences various signaling pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects.

Case Study 1: Antimicrobial Screening

A series of derivatives based on this compound were synthesized and screened for their antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The results indicated that modifications to the ethyl group significantly enhanced antimicrobial activity .

Case Study 2: Anticancer Efficacy

In a comparative study evaluating the anticancer efficacy of several compounds derived from this compound, it was found that specific structural modifications led to improved inhibitory effects on cell proliferation in vitro. The study highlighted the importance of hydrophobicity and steric factors in enhancing bioactivity .

Propiedades

IUPAC Name |

3-ethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTGWRSQRUHPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930770 | |

| Record name | 3-Ethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-81-5 | |

| Record name | Dihydro-3-ethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.